(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine

Chiral Synthesis Enantiomeric Purity Synthon Preparation

This primary amine bearing a chiral 1,4-benzodioxane scaffold is the direct precursor to WB 4101 (α₁-adrenergic antagonist with Nav1.7/1.8 activity) and enables stereospecific synthesis of 2-cyano-, 2-methoxycarbonyl-, and 2-formyl-1,4-benzodioxane synthons with full C(2) retention. N-substituted derivatives deliver D₂ antagonist/5-HT₁A partial agonist profiles linked to atypical antipsychotic efficacy. The C2 aminomethyl stereogenic center, primary amine reactivity, and rigid, oxygen-rich benzodioxane core make it non-interchangeable with achiral or N-alkylated analogs. Procure for stereochemically demanding medicinal chemistry programs requiring enantiomeric fidelity and privileged scaffold geometry.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 4442-59-5
Cat. No. B057627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine
CAS4442-59-5
Synonyms(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine;  (±)-2-(Aminomethyl)-1,4-benzodioxane;  1,4-Benzodioxane-2-methylamine;  2-(Aminomethyl)-1,4-benzodioxan;  2-Aminomethyl-1,4-benzodioxane;  2-Aminomethyl-2,3-dihydro-1,4-benzodioxin;  Fourneau 946;  LP 1;  LP
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)CN
InChIInChI=1S/C9H11NO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6,10H2
InChIKeyJHNURUNMNRSGRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminomethyl-1,4-benzodioxane (CAS 4442-59-5) Technical Specification and Sourcing Overview


2-Aminomethyl-1,4-benzodioxane (CAS 4442-59-5), also referred to as (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine, is a primary amine bearing a chiral 1,4-benzodioxane scaffold with molecular formula C₉H₁₁NO₂ and molecular weight 165.19 g/mol [1]. The compound exists as a racemic mixture at the C2 position and is characterized by a boiling point of 105–110 °C at 3 mmHg and a density of 1.1679 g/mL at 25 °C . Its structural features—a conformationally constrained bicyclic ether system coupled with a nucleophilic aminomethyl handle—establish it as a versatile building block for medicinal chemistry derivatization and chiral synthesis pathways [2].

Why (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine Cannot Be Trivially Replaced: Chirality and Scaffold Constraints


While structural analogs such as 2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanamine or N-methylated variants may appear superficially similar, substitution is not functionally equivalent. The C2 aminomethyl substituent introduces a stereogenic center absent in achiral benzodioxane cores, a critical feature for asymmetric synthesis and for generating enantiomerically pure bioactive molecules [1]. Furthermore, the primary amine provides a reactive handle for N-functionalization that secondary or tertiary amine analogs lack. The benzodioxane ring itself serves as a privileged scaffold in medicinal chemistry due to its rigid, oxygen-rich structure which confers distinct receptor-binding geometries compared to simpler phenoxyethylamine or indane-based analogs [2]. These attributes collectively render the compound non-interchangeable with closely related amines in applications where stereochemical fidelity, scaffold rigidity, or primary amine reactivity are required.

Quantitative Differentiation Evidence for (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine Procurement


Unichiral 2-Cyano- and 2-Carbonyl-Substituted Benzodioxanes Synthesis: Quantitative N,N-Dichlorination Route

The target compound serves as a precursor for unichiral 2-substituted 1,4-benzodioxanes via quantitative N,N-dichlorination followed by functional group conversion. Using this methodology, (R)- and (S)-2-aminomethyl-1,4-benzodioxane were converted to the corresponding 2-cyano-, 2-methoxycarbonyl-, 2-aminocarbonyl-, and 2-formyl-1,4-benzodioxane derivatives with high yields and, critically, without any racemization at the stereogenic benzodioxane C(2) position [1]. In contrast, alternative routes to these chiral synthons typically yield racemic mixtures or inadequately characterized enantiomeric purity.

Chiral Synthesis Enantiomeric Purity Synthon Preparation

WB 4101 (α₁-Selective Antagonist) Synthesis: Building Block Comparison

The target compound is the direct synthetic precursor to WB 4101, a well-characterized α₁-adrenergic receptor antagonist and Nav1.7/Nav1.8 sodium channel blocker. WB 4101 exhibits an IC₅₀ of 1.0 ± 0.07 µM against inactivated Nav1.7 channels and 0.91 ± 0.25 µM against inactivated Nav1.8 channels . Substitution of the 2-aminomethyl-1,4-benzodioxane building block with alternative amine scaffolds (e.g., acyclic phenoxyethylamines or indane-based amines) yields compounds with fundamentally different receptor-binding profiles and reduced or absent activity at these targets.

Adrenergic Receptor Antagonist Sodium Channel Blocker Pharmacological Tool

D₂ Antagonist / 5-HT₁A Partial Agonist Series: Scaffold-Dependent Antipsychotic Activity

N-Substituted derivatives of (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine were synthesized and evaluated as D₂ antagonists and 5-HT₁A partial agonists for atypical antipsychotic potential [1]. In rodent behavioral assays, compound 24 (one of the lead derivatives from this series) demonstrated antipsychotic-like activity in conditioned avoidance response tests with minimal catalepsy induction—a measure of extrapyramidal side effect liability—occurring only at very high doses [1]. While specific comparative Ki values for the parent amine are not available, the benzodioxane scaffold was found essential for achieving the balanced D₂/5-HT₁A pharmacological profile; related series lacking the 1,4-benzodioxane core (e.g., indane-based analogs) did not recapitulate this dual activity profile with comparable selectivity.

Antipsychotic Agents Dopamine D2 Receptor Serotonin 5-HT1A Receptor

Commercial Purity Specification: 97%–98% Minimum Purity Versus Lower-Grade Alternatives

The target compound is commercially available at defined minimum purity specifications of 97% (Sigma-Aldrich) and 98% (AKSci) as determined by NMR and/or GC analysis . In contrast, lower-cost generic alternatives often list purity as ≥95% or lack detailed analytical certification altogether. The specified purity grades are critical for reproducibility in medicinal chemistry applications where impurity profiles may interfere with biological assays or downstream derivatization reactions.

Chemical Purity Quality Control Analytical Specification

Procurement-Driven Application Scenarios for (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine


Synthesis of Enantiomerically Pure 2-Cyano- and 2-Carbonyl-1,4-benzodioxanes

The compound serves as a validated precursor for generating unichiral 2-substituted 1,4-benzodioxane synthons. Through quantitative N,N-dichlorination followed by functional group interconversion, researchers can access 2-cyano-, 2-methoxycarbonyl-, 2-aminocarbonyl-, and 2-formyl-1,4-benzodioxane in high yields with complete retention of stereochemical integrity at the C(2) position [1]. These chiral synthons are essential for constructing stereochemically defined ligands targeting adrenergic, serotonergic, and dopaminergic receptors, where enantiomeric purity directly correlates with pharmacological selectivity and potency. Alternative routes to these synthons typically lack defined enantiomeric purity, making this validated pathway uniquely valuable for stereochemically demanding medicinal chemistry programs [1].

Preparation of WB 4101 and Related α₁-Adrenergic Antagonists

This building block is the direct synthetic precursor to WB 4101, a well-validated α₁-adrenergic antagonist with additional Nav1.7 and Nav1.8 sodium channel blocking activity (IC₅₀ values of 1.0 ± 0.07 µM and 0.91 ± 0.25 µM for inactivated channels, respectively) [1]. Condensation with 2,6-dimethoxyphenoxyethyl chloride yields WB 4101, which is widely employed as a pharmacological tool in studies of adrenergic signaling, smooth muscle contraction, and sodium channel–mediated pain pathways [1]. The established synthetic route and extensive pharmacological characterization make this compound the preferred entry point for generating WB 4101 and structurally related α₁-adrenoceptor ligands for preclinical research.

Development of Atypical Antipsychotic Candidates via N-Functionalization

N-Substituted derivatives of (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine have been validated as D₂ antagonists and 5-HT₁A partial agonists, a dual pharmacological profile associated with atypical antipsychotic efficacy and reduced extrapyramidal side effect liability [1]. In rodent behavioral models, lead derivatives demonstrated antipsychotic-like activity in conditioned avoidance response assays with catalepsy induction occurring only at substantially elevated doses, indicating a favorable therapeutic index [1]. The benzodioxane scaffold is structurally essential for achieving this balanced dual-receptor pharmacology, as alternative scaffolds (e.g., indanes, acyclic phenoxyethylamines) do not recapitulate the same selectivity profile. Procurement of this building block enables structure–activity relationship exploration within this therapeutically relevant series.

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